

# ML347 (LDN-193719): A Technical Guide to a Selective ALK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ML347     |           |
| Cat. No.:            | B15544788 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**ML347**, also known as LDN-193719, is a potent and highly selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2). Derived from the pyrazolo[1,5-a]pyrimidine scaffold of dorsomorphin, **ML347** was identified through structure-activity relationship (SAR) studies aimed at improving selectivity against the closely related ALK3. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental protocols related to **ML347**. It is intended to serve as a resource for researchers in academia and industry working on ALK2-related signaling pathways and therapeutic development for diseases such as Fibrodysplasia Ossificans Progressiva (FOP).

### Introduction

The bone morphogenetic protein (BMP) signaling pathway is crucial for embryonic development and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, including the rare and debilitating genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), which is characterized by progressive heterotopic ossification. FOP is most commonly caused by a gain-of-function mutation (R206H) in the ALK2 gene. This has made ALK2 a prime therapeutic target. **ML347** (LDN-193719) emerged from a medicinal chemistry effort to develop selective inhibitors of ALK2.[1]



# **Discovery and Development**

**ML347** was developed through systematic SAR studies of the pyrazolo[1,5-a]pyrimidine scaffold, the core structure of the less selective BMP inhibitor dorsomorphin. The goal was to identify compounds with improved selectivity for ALK2 over the highly homologous ALK3. These efforts led to the discovery of **ML347**, a molecule with a quinoline moiety at the 7-position and a 4-methoxyphenyl group at the 6-position of the pyrazolo[1,5-a]pyrimidine core, which demonstrated significantly greater potency for ALK2 over ALK3.

## **Synthesis**

While a detailed, step-by-step synthesis of **ML347** has not been published in a single source, a plausible synthetic route can be constructed based on established methods for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. The key steps likely involve the construction of the pyrazolo[1,5-a]pyrimidine core followed by functionalization, including a Suzuki coupling reaction to introduce the quinoline moiety.

A potential synthetic approach is outlined below:



Click to download full resolution via product page

Caption: Plausible synthetic workflow for ML347.

# **Mechanism of Action**

**ML347** is an ATP-competitive inhibitor of the ALK2 kinase. By binding to the ATP-binding pocket of the ALK2 protein, it prevents the phosphorylation of downstream signaling molecules, primarily Smad1 and Smad5. This blockade of Smad phosphorylation inhibits the transduction of the BMP signal, thereby preventing the cellular responses associated with ALK2 activation.





Click to download full resolution via product page

Caption: Signaling pathway inhibited by ML347.



# **Quantitative Data**

The following tables summarize the key quantitative data for ML347.

Table 1: In Vitro Potency and Selectivity of ML347

| Target                 | IC50 (nM) | Assay Type                              | Reference |
|------------------------|-----------|-----------------------------------------|-----------|
| ALK1                   | 46        | Kinase Assay                            | [1]       |
| ALK2                   | 32        | Kinase Assay                            | [1]       |
| ALK3                   | >10,000   | Kinase Assay                            | [1]       |
| BMP4-induced Signaling | 152       | Cell-based Luciferase<br>Reporter Assay | [1]       |

Table 2: In Vitro ADME Properties of ML347

| Parameter                 | Species              | Value                              | Method                             | Reference |
|---------------------------|----------------------|------------------------------------|------------------------------------|-----------|
| Plasma Protein<br>Binding | Human                | High (~99%<br>bound)               | Equilibrium<br>Dialysis            |           |
| Rat                       | High (~99%<br>bound) | Equilibrium<br>Dialysis            |                                    |           |
| Mouse                     | High (~99%<br>bound) | Equilibrium<br>Dialysis            | _                                  |           |
| Intrinsic<br>Clearance    | Human                | High                               | Liver Microsome<br>Stability Assay | -         |
| Rat                       | Moderate-High        | Liver Microsome<br>Stability Assay |                                    | _         |
| Mouse                     | High                 | Liver Microsome<br>Stability Assay |                                    |           |

Note: Specific in vivo efficacy and pharmacokinetic data for **ML347** in animal models are not publicly available in the reviewed literature.



# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

# **ALK2 Kinase Assay (ADP-Glo™ Luminescent Assay)**

This protocol describes a common method for measuring the kinase activity of ALK2 and the inhibitory effect of compounds like **ML347**.





Click to download full resolution via product page

Caption: Workflow for an ALK2 kinase inhibition assay.

Methodology:



- Reagent Preparation: Prepare solutions of recombinant ALK2 enzyme, a suitable substrate
   (e.g., myelin basic protein), ATP, and serial dilutions of ML347 in a kinase buffer (e.g., 40 mM
   Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT).
- Reaction Setup: In a 384-well plate, add the ALK2 enzyme, substrate, and ML347 (or DMSO for control).
- Initiation: Initiate the reaction by adding a solution of ATP. The final ATP concentration should be close to the Km for ALK2 if determining IC50 values.
- Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.
- Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP. Incubate at room temperature for 30 minutes.
- Detection: Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and is used to calculate the percentage of inhibition by **ML347**.

### **BMP-Responsive Luciferase Reporter Assay**

This cell-based assay measures the ability of a compound to inhibit BMP-induced gene expression.

#### Methodology:

- Cell Culture: Culture a suitable cell line (e.g., C2C12 myoblasts) that has been stably transfected with a BMP-responsive element (BRE) driving the expression of a luciferase reporter gene.
- Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
- Compound Treatment: Pre-incubate the cells with various concentrations of ML347 for 1-2 hours.



- BMP Stimulation: Stimulate the cells with a constant concentration of a BMP ligand (e.g., BMP4) that elicits a submaximal response.
- Incubation: Incubate the cells for 16-24 hours to allow for luciferase expression.
- Lysis and Detection: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.
- Data Analysis: Calculate the percentage of inhibition of BMP-induced luciferase activity by ML347.

## **Liver Microsome Stability Assay**

This in vitro assay assesses the metabolic stability of a compound in the presence of liver enzymes.

#### Methodology:

- Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human, rat, or mouse) in a phosphate buffer (pH 7.4). Prepare a solution of ML347 and a solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
- Incubation: Pre-warm the microsomal suspension and ML347 solution to 37°C. Initiate the reaction by adding the NADPH regenerating system.
- Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
- Sample Processing: Centrifuge the samples to precipitate the proteins.
- LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of ML347 at each time point.
- Data Analysis: Plot the natural logarithm of the percentage of ML347 remaining versus time.
   The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.



# **Plasma Protein Binding Assay (Equilibrium Dialysis)**

This assay determines the fraction of a compound that is bound to plasma proteins.

#### Methodology:

- Apparatus Setup: Use a rapid equilibrium dialysis (RED) device, which consists of a Teflon base plate and disposable dialysis inserts. Each insert has two chambers separated by a semi-permeable membrane with a molecular weight cutoff of ~8 kDa.
- Sample Preparation: Add plasma (from human, rat, or mouse) spiked with ML347 to one chamber of the dialysis insert. Add an equal volume of phosphate-buffered saline (PBS) to the other chamber.
- Equilibrium: Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.
- Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.
- LC-MS/MS Analysis: Analyze the concentration of ML347 in both aliquots by LC-MS/MS.
- Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration of ML347
  in the buffer chamber to the concentration in the plasma chamber.

### Conclusion

ML347 (LDN-193719) is a valuable research tool for investigating the role of ALK2 in health and disease. Its high potency and selectivity for ALK2 over ALK3 make it a superior probe compared to less selective inhibitors like dorsomorphin. The in vitro data demonstrate its ability to effectively inhibit ALK2 kinase activity and downstream signaling. While in vivo data are currently lacking in the public domain, the favorable in vitro profile of ML347 warrants further investigation into its therapeutic potential for ALK2-driven diseases such as FOP. This technical guide provides a solid foundation of the available knowledge on ML347 and detailed experimental protocols to aid researchers in their studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ML347 (LDN-193719): A Technical Guide to a Selective ALK2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544788#ml347-ldn-193719-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com